molecular formula C18H26N2O3S B12321730 1-Naphthalenesulfonamide, 5-(dimethylamino)-N-(6-hydroxyhexyl)- CAS No. 110232-19-4

1-Naphthalenesulfonamide, 5-(dimethylamino)-N-(6-hydroxyhexyl)-

Cat. No.: B12321730
CAS No.: 110232-19-4
M. Wt: 350.5 g/mol
InChI Key: HERNPNXIVWMYSW-UHFFFAOYSA-N
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Description

1-Naphthalenesulfonamide, 5-(dimethylamino)-N-(6-hydroxyhexyl)- is a complex organic compound that belongs to the class of naphthalenesulfonamides These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Naphthalenesulfonamide, 5-(dimethylamino)-N-(6-hydroxyhexyl)- typically involves multiple steps, including the introduction of the sulfonamide group, the dimethylamino group, and the hydroxyhexyl chain. Common reagents used in these reactions include sulfonyl chlorides, amines, and alcohols. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process would likely include steps such as purification, crystallization, and quality control to meet industry standards. The use of advanced technologies and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Naphthalenesulfonamide, 5-(dimethylamino)-N-(6-hydroxyhexyl)- can undergo various chemical reactions, including:

    Oxidation: The hydroxyhexyl chain can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). The reaction conditions may vary depending on the desired product, but typically involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as aldehydes, carboxylic acids, amines, and substituted naphthalenesulfonamides

Scientific Research Applications

1-Naphthalenesulfonamide, 5-(dimethylamino)-N-(6-hydroxyhexyl)- has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-Naphthalenesulfonamide, 5-(dimethylamino)-N-(6-hydroxyhexyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, altering their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and the target molecules involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-Naphthalenesulfonamide, 5-(dimethylamino)-N-(6-hydroxyhexyl)- include other naphthalenesulfonamides with different substituents, such as:

  • 1-Naphthalenesulfonamide, N-(2-hydroxyethyl)-
  • 1-Naphthalenesulfonamide, 5-(diethylamino)-N-(4-hydroxybutyl)-
  • 1-Naphthalenesulfonamide, N-(3-hydroxypropyl)-

Comparison

Compared to these similar compounds, 1-Naphthalenesulfonamide, 5-(dimethylamino)-N-(6-hydroxyhexyl)- may exhibit unique properties due to the specific arrangement of its functional groups. For example, the longer hydroxyhexyl chain may influence its solubility, reactivity, and interactions with biological molecules. Additionally, the presence of the dimethylamino group can affect its electronic properties and chemical behavior.

Properties

CAS No.

110232-19-4

Molecular Formula

C18H26N2O3S

Molecular Weight

350.5 g/mol

IUPAC Name

5-(dimethylamino)-N-(6-hydroxyhexyl)naphthalene-1-sulfonamide

InChI

InChI=1S/C18H26N2O3S/c1-20(2)17-11-7-10-16-15(17)9-8-12-18(16)24(22,23)19-13-5-3-4-6-14-21/h7-12,19,21H,3-6,13-14H2,1-2H3

InChI Key

HERNPNXIVWMYSW-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCCCCO

Origin of Product

United States

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